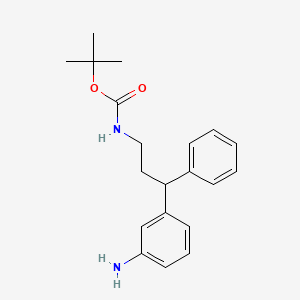

tert-Butyl (3-(3-aminophenyl)-3-phenylpropyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-Butyl (3-(3-aminophenyl)-3-phenylpropyl)carbamate is a useful research compound. Its molecular formula is C20H26N2O2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

tert-Butyl (3-(3-aminophenyl)-3-phenylpropyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This compound features a tert-butyl group, an amino-substituted phenyl group, and a propyl chain, which contribute to its reactivity and interactions with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure comprises:

- A tert-butyl group that enhances lipophilicity.

- An aminophenyl moiety that may participate in hydrogen bonding and π-π stacking interactions.

- A phenylpropyl chain that contributes to the compound's steric properties.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. Research indicates that the carbamate moiety can participate in nucleophilic attacks, influencing enzyme activity and potentially leading to therapeutic effects.

- Binding Affinity : The presence of the hydroxy group allows for hydrogen bonding, enhancing the compound's ability to bind to biological targets. This binding can alter cellular processes, potentially leading to therapeutic outcomes.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Inhibition Studies : A study investigated the inhibitory effects of this compound on various metabolic enzymes. Results showed that the compound exhibited significant inhibition with IC50 values ranging from 0.39 µM to 3.8 µM against specific targets, indicating its potential as a therapeutic agent for diseases involving these enzymes .

- Cytotoxicity Assessment : The cytotoxic effects of this compound were evaluated against several human cancer cell lines, revealing a notable suppression of cell proliferation at low micromolar concentrations. The observed IC50 values suggest a promising avenue for further development as an anticancer agent .

- Selectivity in Antimicrobial Activity : The compound demonstrated selective inhibition against Plasmodium falciparum's aspartate transcarbamoylase (ATC), showing minimal effects on human ATC. This selectivity is crucial for developing new antimalarial therapies while reducing side effects on human cells .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Role as an Intermediate:

tert-Butyl (3-(3-aminophenyl)-3-phenylpropyl)carbamate serves as a key intermediate in the synthesis of complex organic compounds. Its unique structure allows for versatile reactivity, making it valuable in the development of pharmaceuticals and agrochemicals.

Synthetic Pathways:

The compound can be synthesized through several methods, including:

- Esterification : Involves the reaction of carboxylic acids with alcohols.

- Boc Protection : Utilizes tert-butyloxycarbonyl (Boc) groups to protect amines during synthesis.

- Reduction Reactions : Converts carbonyl groups to alcohols, enhancing the compound's reactivity.

Medicinal Chemistry

Biological Activity:

Research indicates that this compound exhibits significant biological activity, including:

- Enzyme Interaction : The compound interacts with various enzymes, potentially inhibiting or activating metabolic pathways. Its hydroxy group enhances binding affinity through hydrogen bonding.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell motility and growth, indicating potential therapeutic applications.

Case Study:

A study investigated the effects of this compound on cancer cell lines, revealing that it could selectively inhibit tumorigenic cells without affecting healthy cells. This selectivity is critical for developing targeted cancer therapies.

Biochemistry

Kinetic Resolution:

The compound is utilized in enzymatic kinetic resolution processes, particularly involving lipase-catalyzed transesterification reactions. For example:

- Lipase-Catalyzed Reactions : Using Candida antarctica lipase B (CAL-B), researchers achieved high enantioselectivity, producing optically pure enantiomers with excellent yields (E > 200).

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Application Area |

|---|---|---|

| This compound | Contains a phenyl group; enhances hydrophobicity | Organic Synthesis, Medicinal Chemistry |

| tert-Butyl (3-hydroxypropyl)carbamate | Lacks phenyl group; more hydrophilic | General Organic Synthesis |

| tert-Butyl (3-hydroxy-3-methylpropyl)carbamate | Contains a methyl group instead of a phenyl | Organic Synthesis |

Eigenschaften

IUPAC Name |

tert-butyl N-[3-(3-aminophenyl)-3-phenylpropyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-20(2,3)24-19(23)22-13-12-18(15-8-5-4-6-9-15)16-10-7-11-17(21)14-16/h4-11,14,18H,12-13,21H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHDMCJOVMNNGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C1=CC=CC=C1)C2=CC(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.